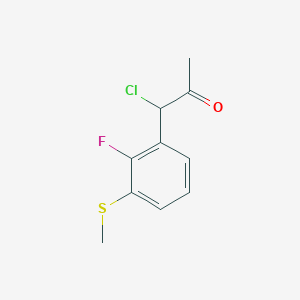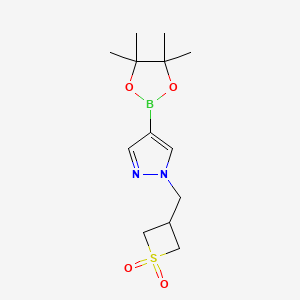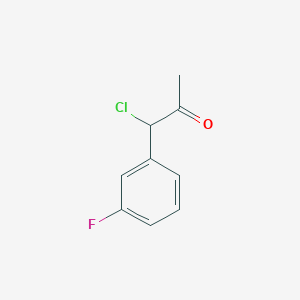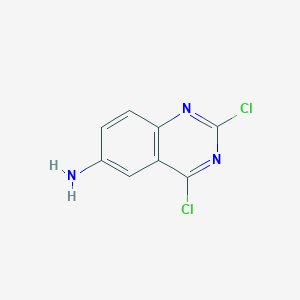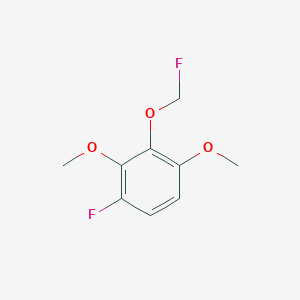
1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, one fluoro group, and one fluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The methoxy and fluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form hydroxy derivatives or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under conditions such as heating or the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the methoxy or fluoromethoxy groups.
Oxidation: Products include quinones or other oxidized forms.
Reduction: Products include hydroxy derivatives or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethoxy-4-fluorobenzene: Lacks the fluoromethoxy group.
1,3-Dimethoxy-2-fluorobenzene: Fluoro group is in a different position.
1,3-Dimethoxy-4-chloro-2-(fluoromethoxy)benzene: Contains a chloro group instead of a fluoro group.
Uniqueness
1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene is unique due to the presence of both methoxy and fluoromethoxy groups on the benzene ring, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H10F2O3 |
|---|---|
Molekulargewicht |
204.17 g/mol |
IUPAC-Name |
1-fluoro-3-(fluoromethoxy)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-7-4-3-6(11)8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
SZHGDQPDUGYROY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)F)OC)OCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


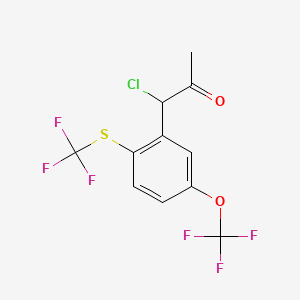

![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
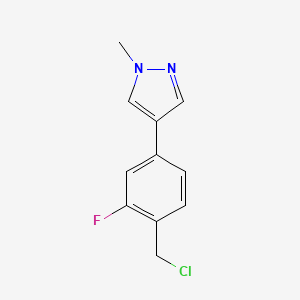
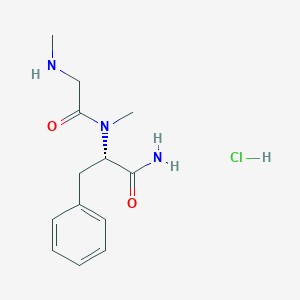
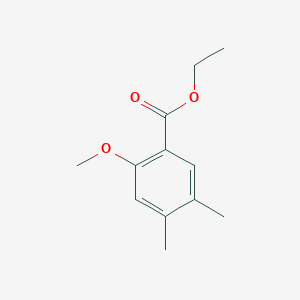
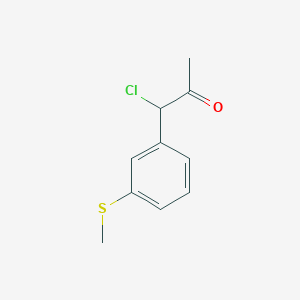

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
